molecular formula C20H22FNO3 B7114503 [2-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl]-[4-(2-hydroxyethoxy)phenyl]methanone

[2-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl]-[4-(2-hydroxyethoxy)phenyl]methanone

Cat. No.: B7114503
M. Wt: 343.4 g/mol
InChI Key: FFJWJXXOYNWFLG-UHFFFAOYSA-N
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Description

[2-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl]-[4-(2-hydroxyethoxy)phenyl]methanone is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a fluorophenyl group, and a hydroxyethoxyphenyl moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl]-[4-(2-hydroxyethoxy)phenyl]methanone typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of a substituted aldehyde with ethyl acetoacetate and urea in ethanol, catalyzed by hydrochloric acid, to form the pyrrolidine ring . The fluorophenyl group can be introduced through a substitution reaction involving a fluorinated benzene derivative . The final step involves the coupling of the pyrrolidine ring with the fluorophenyl and hydroxyethoxyphenyl groups under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl]-[4-(2-hydroxyethoxy)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethoxy group can yield corresponding ketones, while reduction of the methanone moiety can produce alcohols.

Scientific Research Applications

[2-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl]-[4-(2-hydroxyethoxy)phenyl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of [2-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl]-[4-(2-hydroxyethoxy)phenyl]methanone involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance binding affinity to certain receptors, while the pyrrolidine ring can modulate the compound’s pharmacokinetic properties . The hydroxyethoxy group may contribute to the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl]-[4-(2-hydroxyethoxy)phenyl]methanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and binding affinity, while the hydroxyethoxy group improves its solubility and bioavailability.

Properties

IUPAC Name

[2-[(4-fluorophenyl)methyl]pyrrolidin-1-yl]-[4-(2-hydroxyethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO3/c21-17-7-3-15(4-8-17)14-18-2-1-11-22(18)20(24)16-5-9-19(10-6-16)25-13-12-23/h3-10,18,23H,1-2,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJWJXXOYNWFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=C(C=C2)OCCO)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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